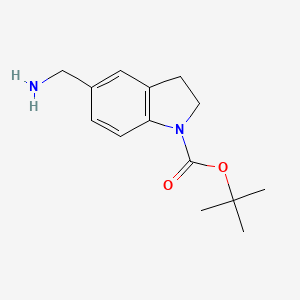

Tert-butyl 5-(aminomethyl)indoline-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 5-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-5,8H,6-7,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEVTJRBLUFOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696176 | |

| Record name | tert-Butyl 5-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-00-8 | |

| Record name | tert-Butyl 5-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Summary Table: Key Preparation Aspects

| Aspect | Details |

|---|---|

| Starting Material | Indoline or 5-substituted indoline derivative |

| Key Reagents | Di-tert-butyl dicarbonate (Boc2O), aminomethyl precursors, reducing agents |

| Protection Strategy | Boc protection of nitrogen |

| Functionalization | Reductive amination or alkylation at 5-position |

| Purification | Column chromatography |

| Characterization | NMR, MS, IR, DSC/TGA |

| Stock Solution Preparation | Precise molarity solutions in DMSO or mixed solvents |

| Solubility | DMSO, PEG300, Tween 80, water, corn oil |

| Yield Range | Moderate to high (typically 55–88% in analogous syntheses) |

Applications De Recherche Scientifique

Tert-butyl 5-(aminomethyl)indoline-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory disorders.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Chemical Synthesis: It acts as a building block in the synthesis of complex organic molecules and natural product analogs.

Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of tert-butyl 5-(aminomethyl)indoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules . The indoline core provides structural rigidity and contributes to the compound’s binding affinity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-butyl 5-(aminomethyl)indoline-1-carboxylate and analogous indoline/indole derivatives.

Key Comparative Insights

Functional Group Positioning and Reactivity: The aminomethyl group in the target compound provides a primary amine for selective derivatization, unlike 5-aminoindoline-1-carboxylate (direct NH₂), which may undergo unwanted side reactions due to higher nucleophilicity . 5-Bromo derivatives (e.g., tert-butyl 5-bromoindoline-1-carboxylate) are pivotal in cross-coupling reactions, enabling aryl-aryl bond formation, whereas the aminomethyl group is better suited for amide or urea linkages .

Scaffold Variations: Indoline vs. Indole: Indoline (saturated six-membered ring) offers conformational rigidity compared to indole’s aromatic system. For example, tert-butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate’s planar structure enhances π-stacking in enzyme binding pockets, whereas the indoline scaffold may improve solubility .

Synthetic Accessibility: The target compound is synthesized via Boc protection of 5-(aminomethyl)indoline, often using di-tert-butyl dicarbonate under mild conditions . In contrast, 5-bromoindoline-1-carboxylate requires halogenation steps, such as bromination with NBS (N-bromosuccinimide) . 7-(aminomethyl) isomer synthesis faces challenges in regioselective functionalization, requiring orthogonal protection strategies .

Biological and Industrial Relevance: The aminomethyl group’s versatility makes the target compound a preferred intermediate in peptidomimetics, whereas CF₃-substituted indoles are prioritized for their metabolic stability in drug candidates . 5-Bromo derivatives are critical in high-throughput medicinal chemistry for rapid diversification via metal-catalyzed reactions .

Research Findings and Data Gaps

- Toxicity and Safety: Limited data exist on the ecological impact and chronic toxicity of this compound, as noted for structurally similar compounds (e.g., tert-butyl 5-(oxan-3-yl)-1H-indole-1-carboxylate) .

- Structure-Activity Relationships (SAR) : Positional isomerism (5- vs. 7-substitution) significantly alters bioactivity, but systematic SAR studies are lacking .

- Synthetic Optimization: Improved catalytic methods (e.g., visible-light-promoted aminocarbonylation) could enhance yields for analogs like tert-butyl 5-phenylindole-1-carboxylate .

Activité Biologique

Tert-butyl 5-(aminomethyl)indoline-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity , mechanisms of action , and relevant research findings .

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.29 g/mol

- CAS Number : 885270-00-8

The compound features an indoline structure with a tert-butyl group and an amino functional group, which contribute to its biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access and catalytic activity.

- Receptor Modulation : It could modulate receptor activity, impacting physiological responses related to inflammation and infection.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For example, a study reported significant inhibition of growth against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 1: Antimicrobial Efficacy

- Pathogen Tested : Staphylococcus aureus

- IC50 Value : 12 µg/mL

- : Strong antibacterial potential, indicating the compound could serve as a basis for new antibiotics.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in human immune cells.

Case Study 2: Anti-inflammatory Activity

- Cell Type : Human peripheral blood mononuclear cells (PBMCs)

- Effective Concentration : 25 µM

- Results : Reduction in TNF-alpha and IL-6 production by approximately 40% compared to untreated controls.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 Value | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12 µg/mL | Significant growth inhibition |

| Anti-inflammatory | PBMCs | 25 µM | 40% reduction in TNF-alpha and IL-6 levels |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 5-(aminomethyl)indoline-1-carboxylate to achieve high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the indoline nitrogen, followed by aminomethylation at the 5-position. Catalysts like Pd-based systems or molecular sieves may enhance regioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity, while controlled temperatures (0–25°C) minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures purity >95% .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing This compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., aminomethyl protons at δ 2.8–3.2 ppm) and Boc-group integrity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 265.2) and fragmentation patterns .

- X-ray Crystallography : Use SHELX programs for structure refinement. The Boc group’s bulky tert-butyl moiety often induces planar indoline ring conformations, aiding in resolving stereochemistry .

Q. How does the aminomethyl group at the 5-position influence the compound’s solubility and stability?

- Methodological Answer :

- Solubility : The aminomethyl group enhances water solubility via hydrogen bonding. Adjust pH (e.g., 6–8) to balance protonation states for biological assays .

- Stability : Protect from moisture and strong acids/bases to prevent Boc-group cleavage. Store at –20°C under inert gas for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for This compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing aminomethyl with hydroxymethyl or trifluoromethyl) to isolate pharmacophores .

- Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to distinguish true activity from assay artifacts .

- Meta-Analysis : Cross-reference data from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The aminomethyl group’s hydrogen-bonding capability often anchors the compound to catalytic sites .

- MD Simulations : GROMACS or AMBER simulate dynamic interactions over 100+ ns trajectories, highlighting conformational flexibility of the indoline ring .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, correlating with experimental IC values .

Q. What experimental designs mitigate stereochemical challenges during derivatization of the aminomethyl group?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic resolution to separate enantiomers .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to control aminomethyl stereochemistry .

- Crystallographic Monitoring : Track stereochemical integrity via periodic single-crystal XRD during multi-step syntheses .

Safety and Handling

Q. What precautions are critical when handling This compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Screening : Conduct Ames tests and acute toxicity assays in zebrafish to preemptively identify risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.